

Using 2-Amino-2-cyclopentylacetamide as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 2-Amino-2-cyclopentylacetamide

Cat. No.: B15048525

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Application Note: Strategic Utilization of **2-Amino-2-cyclopentylacetamide** in Peptidomimetic Synthesis

Executive Summary & Pharmaceutical Context

2-Amino-2-cyclopentylacetamide (CAS: 885280-56-8 / 1248088-68-7) is a critical pharmaceutical intermediate primarily used as the direct precursor to Cyclopentylglycine (Cpg). [1][2] Unlike natural amino acids, the cyclopentyl side chain confers unique lipophilicity and steric bulk, making it a "privileged scaffold" in the design of Peptidomimetics.

Its primary utility lies in the synthesis of:

- HCV NS3/4A Protease Inhibitors: The cyclopentylglycine moiety is often employed at the P2 position of the peptide backbone to enhance hydrophobic interaction with the S2 pocket of the viral protease.
- Thrombin Inhibitors: Used to mimic the proline or arginine residues in the active site, improving metabolic stability against proteolysis.

- Neurological Agents: As a precursor to GlyT1 inhibitors and conformationally restricted glutamate analogs.

Clarification on Ruxolitinib: While Ruxolitinib (Jakafi) contains a cyclopentyl moiety, its synthesis typically proceeds via 3-cyclopentyl-3-oxopropionitrile (a

-position functionalization).[1][2] **2-Amino-2-cyclopentylacetamide** is an

-amino acid derivative.[1][2] Researchers must distinguish between these two distinct cyclopentyl scaffolds to avoid retrospective synthetic errors.

Chemical Profile & Properties[3][4][5][6]

Property	Specification
Chemical Name	2-Amino-2-cyclopentylacetamide
Structure	-amino acetamide with a cyclopentyl side chain
Molecular Formula	
Molecular Weight	142.20 g/mol
Key Functionality	Primary Amine (Nucleophile), Primary Amide (Hydrolysable)
Chirality	Exists as (S)- and (R)- enantiomers.[1][2][3][4] The (S)-enantiomer is the bioactive target for most protease inhibitors.[1]
Solubility	Soluble in Methanol, DMSO, dilute acid.[2] Sparingly soluble in non-polar solvents.[2]

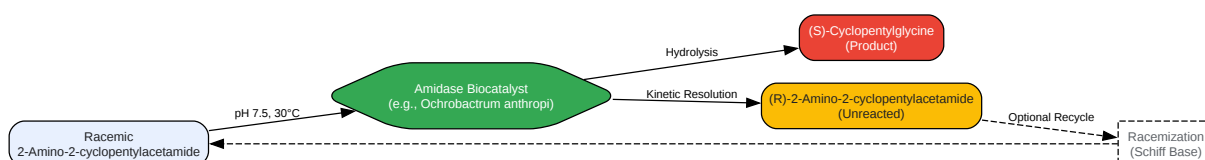
Biocatalytic Resolution Protocol (Primary Application)

The most high-value application of this intermediate is the Enzymatic Resolution of the racemic amide to yield enantiopure (S)-Cyclopentylglycine.[1] This "Green Chemistry" approach is superior to chemical resolution due to higher yield and specificity.

Mechanism of Action

A stereoselective Amidase (EC 3.5.1.[5]4) enzyme selectively hydrolyzes the L- (or S-) amide bond to the corresponding acid and ammonia, leaving the D- (or R-) amide intact.[1]

Pathway Visualization:



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Caption: Kinetic resolution of racemic **2-Amino-2-cyclopentylacetamide** using stereoselective amidase.

Experimental Protocol: Amidase-Mediated Hydrolysis

Reagents:

- Substrate: Racemic **2-Amino-2-cyclopentylacetamide** (100 mM).[1][2]
- Enzyme: Recombinant Amidase (e.g., from *Pseudomonas putida* or commercially available kits from Codexis/Almac).[1]
- Buffer: Potassium Phosphate (100 mM, pH 7.5).[1]
- Co-solvent: DMSO (5% v/v) to enhance solubility.[1]

Step-by-Step Procedure:

- Preparation: Dissolve 1.42 g (10 mmol) of racemic amide in 5 mL DMSO. Dilute with 95 mL of Phosphate Buffer.

- Initiation: Add 50 mg of lyophilized Amidase powder (activity > 20 U/mg).
- Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24–48 hours.
 - Checkpoint: Monitor pH.[2] The release of ammonia will raise pH; maintain at 7.5 using 1M HCl via an autotitrator.
- Termination: When conversion reaches ~50% (monitored by HPLC), stop reaction by adjusting pH to 2.0 with concentrated HCl.
- Separation:
 - The (S)-Acid (product) will be protonated and remain in the aqueous phase or precipitate depending on concentration.[1]
 - The (R)-Amide (unreacted) remains in solution but can be extracted with Ethyl Acetate at neutral pH if required.[1][2]
 - Purification: Use Ion-Exchange Chromatography (Dowex 50W) to isolate the pure (S)-Cyclopentylglycine.[1][2] Elute with 1M NH₄OH.[2]

Analytical Quality Control: Chiral HPLC Method

To validate the enantiomeric excess (ee) of the produced intermediate, a robust chiral method is required. Standard C18 columns cannot separate these enantiomers.[2]

Method Parameters:

Parameter	Condition
Column	Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for amino acids)
Mobile Phase	50 mM Perchloric Acid (pH 1.[1][2]5) / Acetonitrile (85:15 v/v)
Flow Rate	0.5 mL/min
Temperature	15°C (Lower temperature improves chiral recognition)
Detection	UV at 210 nm (Amide bond absorption)
Sample Prep	Dissolve 1 mg/mL in mobile phase.[1] Filter through 0.22 µm PTFE.[2]

Acceptance Criteria:

- Enantiomeric Excess (ee): > 99.5% for pharmaceutical grade.[1][2]
- Chemical Purity: > 98.0% (Area %).[1][6]

Synthetic Utility: Dehydration to Nitrile

For applications requiring the Nitrile functionality (e.g., as a precursor to diamines or heterocycles), the amide can be dehydrated.

Reaction:

[1][2]

Protocol:

- Suspend (S)-**2-Amino-2-cyclopentylacetamide** in dry Dichloromethane (DCM) at 0°C.
- Add Trifluoroacetic Anhydride (TFAA) (1.1 eq) dropwise.[1][2]
- Stir for 2 hours at room temperature.

- Quench with saturated NaHCO_3 .
- Isolate the (S)-2-Amino-2-cyclopentylacetonitrile.[1][2]
 - Note: This nitrile is unstable and prone to racemization; use immediately in the next step (e.g., cyclization to form imidazoles or pyrazines).

Handling & Stability

- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO_2 (carbamate formation).
- Hygroscopicity: The hydrochloride salt is hygroscopic; handle in a glovebox or dry room.
- Safety: Irritant to eyes and skin. Use standard PPE.[2]

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